Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-
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Overview
Description
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is an organic compound characterized by a benzene ring substituted with a cyclobutene ring and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a cyclobutene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can participate in cycloaddition reactions, forming new chemical bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1-dimethylethyl-:
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups but no cyclobutene ring.
Benzene, 1,4-bis(1,1-dimethylethyl)-: Similar to the previous compound but with different substitution positions.
Uniqueness
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is unique due to the presence of both a cyclobutene ring and a tert-butyl group on the benzene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647028-10-2 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(2-tert-butylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)13-10-9-12(13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SKHTWEJXFLUHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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